2-Nitrobenzaldehyde semicarbazone
Overview
Description
2-Nitrobenzaldehyde semicarbazone is an organic compound derived from the reaction between 2-nitrobenzaldehyde and semicarbazide. It is a yellow or orange crystalline powder with a bitter and pungent odor. This compound is primarily used as a marker metabolite to detect residues of the banned antibiotic nitrofurazone in various food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobenzaldehyde semicarbazone typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in an ethanol solution. The reaction mixture is heated to facilitate the formation of the semicarbazone derivative. The product is then isolated by filtration or crystallization .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The reaction is carried out in large reactors with controlled temperature and stirring to ensure uniformity. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro-containing compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products:
Oxidation: Products include various nitro derivatives.
Reduction: The primary product is 2-aminobenzaldehyde semicarbazone.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-Nitrobenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as an analytical reference standard for the determination of nitrofurazone residues in food products.
Biology: The compound is employed in studies involving enzyme inhibition, particularly cathepsin B inhibitors.
Medicine: Research on its potential anti-cancer and anti-viral properties is ongoing.
Industry: It is used in the quality control of food products to ensure the absence of banned antibiotics.
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde semicarbazone involves its interaction with specific molecular targets. In enzyme inhibition studies, it acts as a competitive inhibitor, binding to the active site of enzymes such as cathepsin B. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity .
Comparison with Similar Compounds
- 2-Nitrobenzylidene semicarbazide
- 4-Nitrobenzaldehyde semicarbazone
- 2-Aminobenzaldehyde semicarbazone
Comparison: 2-Nitrobenzaldehyde semicarbazone is unique due to its specific use as a marker for detecting nitrofurazone residues. While other semicarbazones may have similar chemical properties, their applications and target interactions can differ significantly. For example, 4-nitrobenzaldehyde semicarbazone may be used in different analytical contexts, and 2-aminobenzaldehyde semicarbazone is primarily a reduction product .
Properties
IUPAC Name |
[(E)-(2-nitrophenyl)methylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016461 | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-43-6, 16604-43-6 | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrobenzaldehyde semicarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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